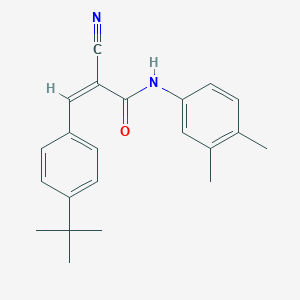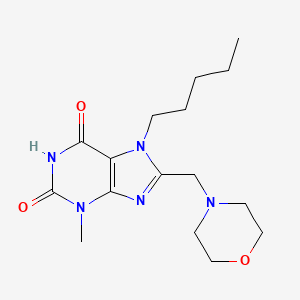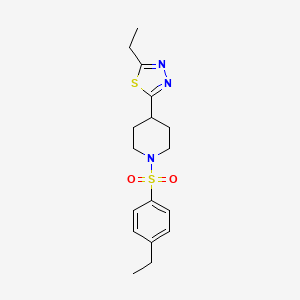
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide, also known as TBCA, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer research.
Wirkmechanismus
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is that it is a selective inhibitor of CK2, meaning that it does not inhibit other kinases. This makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is that it has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide could focus on optimizing its synthesis method to improve its yield and solubility. It could also be studied for its potential use in combination with other cancer therapies. Additionally, further research could be done to better understand the mechanisms underlying its neuroprotective effects, with the goal of developing new treatments for neurodegenerative diseases.
Synthesemethoden
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide can be synthesized by reacting 4-tert-butylbenzaldehyde with 3,4-dimethylaniline in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with malononitrile and sodium ethoxide to form (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide has been shown to have potential as a cancer therapeutic agent. It has been found to inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer. Inhibition of CK2 can lead to decreased cell proliferation and increased apoptosis in cancer cells. (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-15-6-11-20(12-16(15)2)24-21(25)18(14-23)13-17-7-9-19(10-8-17)22(3,4)5/h6-13H,1-5H3,(H,24,25)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUKMGWAZUPOIC-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2737627.png)
![2-[(4-benzylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2737629.png)

![N-cyclohexyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2737633.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2737636.png)

![7-(Azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride](/img/structure/B2737638.png)


![3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2737641.png)
![N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-2H,3H,4H-1-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide](/img/structure/B2737642.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide](/img/structure/B2737646.png)